



Application Notes: Investigating Mitochondrial Toxicity of Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tenofovir maleate	
Cat. No.:	B1139463	Get Quote

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for HIV infection. While older NRTIs are known mitochondrial toxins, primarily due to their inhibition of mitochondrial DNA polymerase y (Pol-y), tenofovir exhibits a significantly lower potential for inducing mitochondrial dysfunction.[1][2] Its active metabolite, tenofovir diphosphate (TFV-DP), is a weak inhibitor of Pol-y.[1] However, studies suggest that at high concentrations, tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, can impact mitochondrial function through alternative mechanisms, particularly in renal proximal tubule cells where the drug accumulates.[3][4] The primary mechanisms investigated include direct inhibition of respiratory chain complexes, mild induction of oxidative stress, and initiation of apoptotic pathways.[4][5][6]

These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for studying the effects of tenofovir on mitochondrial function, tailored for researchers in drug development and cellular biology.

Key Mechanisms of Tenofovir-Associated Mitochondrial Effects

Inhibition of DNA Polymerase γ (Pol-γ): The classical mechanism for NRTI toxicity involves
the inhibition of Pol-γ, the sole enzyme responsible for replicating mitochondrial DNA
(mtDNA).[1][7] This leads to mtDNA depletion, impaired synthesis of essential respiratory



chain subunits, and subsequent mitochondrial dysfunction.[7] Tenofovir is considered a weak inhibitor of Pol-y compared to other NRTIs like zalcitabine (ddC) or didanosine (ddI).[1][2][7]

- Inhibition of Respiratory Chain Complexes: Recent evidence points to a more direct effect of TDF on the oxidative phosphorylation (OXPHOS) system. Specifically, the active metabolite of tenofovir has been shown to inhibit Complex V (ATP synthase), leading to a decrease in ATP-linked respiration and cellular ATP levels without significantly affecting mtDNA content in short-term exposures.[5][8]
- Oxidative Stress and Apoptosis: Mitochondrial dysfunction can lead to the overproduction of
 reactive oxygen species (ROS), causing oxidative damage.[4] Studies have shown that
 tenofovir can increase mitochondrial superoxide production.[4] This oxidative stress, coupled
 with energy depletion, can trigger programmed cell death (apoptosis) through the
 mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[6]

Data Presentation: Quantitative Effects of Tenofovir and Other NRTIs

Table 1: Comparative Effects of NRTIs on Mitochondrial DNA (mtDNA) Content in Various Cell Types.



Drug	Cell Type	Concentrati on (µM)	Treatment Duration	mtDNA Content (% of Control)	Reference
Tenofovir	HepG2	300	9 days	~100%	[1]
Tenofovir	SkMCs	300	18 days	~100%	[1]
Tenofovir	RPTECs	300	21 days	Minimal change	[1]
Zalcitabine (ddC)	HepG2	3	9 days	~10%	[1]
Didanosine (ddl)	HepG2	300	9 days	~0%	[1]
Zidovudine (ZDV)	HepG2	300	9 days	~75%	[1]

| Tenofovir Disoproxil (TDF) | RPTEC/TERT1 | - | 24 hours | No reduction |[5] |

Table 2: Effects of NRTIs on Lactic Acid Production.

Drug	Cell Type	Concentrati on (µM)	Treatment Duration	Lactate Production (% of Control)	Reference
Tenofovir	HepG2	300	3 days	101%	[1]
Tenofovir	SkMCs	300	6 days	116%	[1]
Zidovudine (ZDV)	HepG2	300	3 days	207%	[1]
Zidovudine (ZDV)	SkMCs	300	6 days	291%	[1]

| Zalcitabine (ddC) | HepG2 | 30 | 3 days | 133% |[1] |



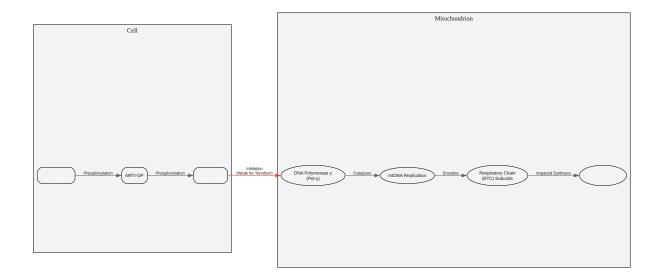
Table 3: Effect of Tenofovir Disoproxil Fumarate (TDF) on Mitochondrial Respiration in RPTEC/TERT1 Cells (24h Treatment).

Parameter	Control	300 μM TDF	500 μM TDF	Reference
Basal Respiration	~100%	Decreased	Significantly Decreased	[5][8]
ATP-Linked Respiration	~100%	Decreased	Significantly Decreased	[5][8]
Maximal Respiration	~100%	Well preserved	Well preserved	[5][8]

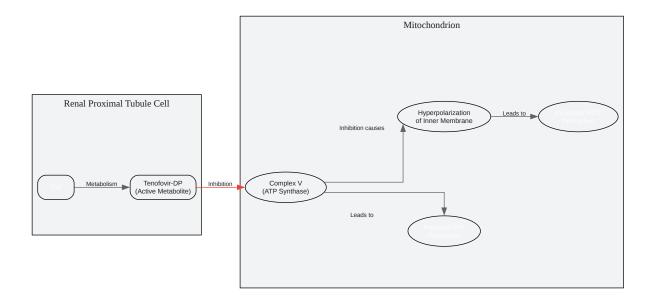
| Spare Respiratory Capacity | ~100% | Well preserved | Well preserved |[5][8] |

Visualizing Mechanisms and Workflows

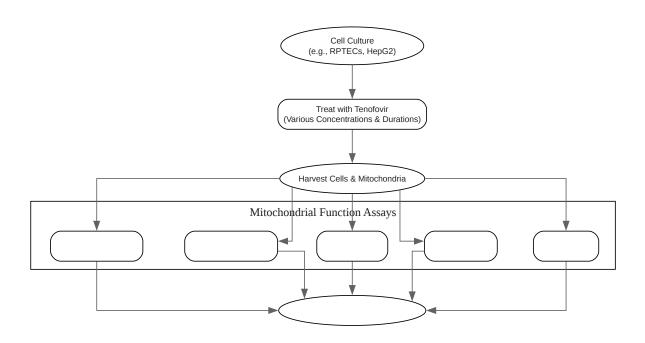












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- To cite this document: BenchChem. [Application Notes: Investigating Mitochondrial Toxicity of Tenofovir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139463#use-of-tenofovir-maleate-in-studying-mitochondrial-toxicity]

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